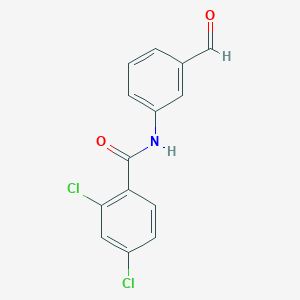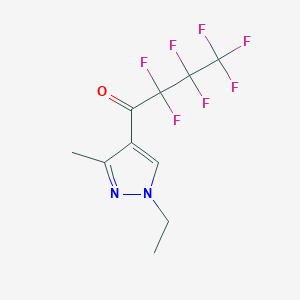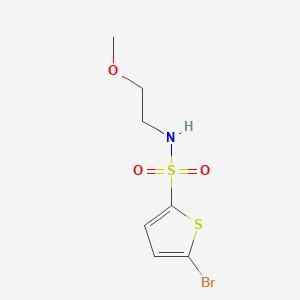
(3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone is a synthetic molecule that has been extensively studied for its potential use in scientific research. This compound is a member of the pyrazole family of compounds and has been shown to have a variety of interesting properties that make it a promising candidate for further study.
Applications De Recherche Scientifique
Microwave Assisted Synthesis and Biological Evaluation
A study focused on the synthesis of novel pyrazoline derivatives, including compounds structurally related to the one , demonstrated their potential as anti-inflammatory and antibacterial agents. The microwave-assisted synthesis method provided higher yields, environmental benefits, and shorter reaction times compared to conventional methods. Notably, some derivatives exhibited significant anti-inflammatory and antibacterial activities, suggesting potential pharmaceutical applications (Ravula et al., 2016).
Catalytic Synthesis and Antibacterial Activity
Another study explored the catalytic synthesis of diorganotin(IV) complexes with a hydrazone derivative from furan-2-carbohydrazide and benzoylacetone. These complexes were investigated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The research indicated that one of the complexes showed promising activity, comparable to standard antibacterial drugs. This finding points towards potential applications in developing new antibacterial agents (Sedaghat et al., 2015).
Antimicrobial and Antioxidant Properties
Research on chitosan Schiff bases incorporating heteroaryl pyrazole derivatives, closely related to the compound of interest, revealed antimicrobial activities against a variety of bacteria and fungi. Additionally, these compounds showed no cytotoxic activity, indicating their potential safety for biomedical applications. The antimicrobial activity varied with the type of Schiff base moiety, suggesting that structural modifications can tune the biological activity of these compounds (Hamed et al., 2020).
Synthesis and Molecular Docking Studies
The synthesis of novel synthesized pyrazole derivatives demonstrated their antibacterial activity, especially when specific substituents were present. Molecular docking studies further supported these findings by showing how these compounds could potentially interact with bacterial proteins, offering insights into their mode of action at the molecular level. This suggests the role of such compounds in designing new antibacterial agents (Khumar et al., 2018).
Propriétés
IUPAC Name |
[5-(furan-2-yl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-13-5-2-6-14(11-13)19(22)21-16(18-8-4-10-24-18)12-15(20-21)17-7-3-9-23-17/h2-11,16H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWRCBBJFDLMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(CC(=N2)C3=CC=CO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3-Chlorophenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2464663.png)
![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2464664.png)

![Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate](/img/structure/B2464666.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(isopropylsulfonyl)benzamide hydrochloride](/img/structure/B2464668.png)
![[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate](/img/structure/B2464669.png)


![5,6-Dimethyl-7-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2464674.png)

